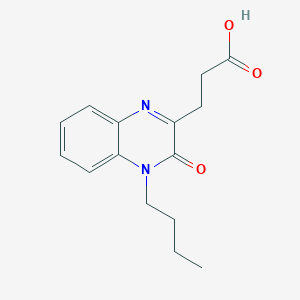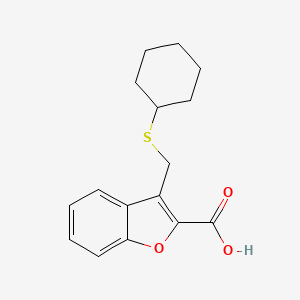
3-Cyclohexylsulfanylmethyl-benzofuran-2-carboxylic acid
Overview
Description
3-Cyclohexylsulfanylmethyl-benzofuran-2-carboxylic acid, commonly referred to as CSMA, is a Benzofuran derivative with a unique combination of cyclohexylsulfanyl and carboxylic acid functional groups. It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C16H18O3S, and its molecular weight is 290.38 g/mol .Scientific Research Applications
Natural Source and Bioactivity of Benzofuran Derivatives
Benzofuran derivatives are widespread in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are increasingly investigated for their potential as natural drug lead compounds, with recent discoveries showing promise for therapeutic applications such as anti-hepatitis C virus activity and anticancer agents. Novel methods for constructing benzofuran rings have been developed, highlighting the synthetic versatility and potential for complex benzofuran derivative synthesis (Miao et al., 2019).
Pharmacological Evaluation of Benzofused Thiazole Derivatives
Benzofused thiazole derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating potential as alternative agents in these therapeutic areas. The study indicates the significance of these derivatives in developing new therapeutic agents, showcasing their role in medicinal chemistry (Raut et al., 2020).
Antimicrobial and Anticancer Properties
The structural features of benzofuran derivatives contribute to their broad spectrum of biological activities, making them a focal point for drug discovery efforts, especially in antimicrobial and anticancer research. The diversity in biological activities has led to the identification of several lead molecules for various disease conditions, underscoring the importance of benzofuran derivatives in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, including those with carboxylic acid functionalities, have shown excellent anticarcinogenicity and toxicity profiles against various cancer cell lines. The biological activity of these complexes is influenced by the stability of the ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, highlighting the potential of organotin(IV) complexes in cancer therapy (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Biomedical Applications of Carboxylic Acid Functionalities
Carboxylic acids are pivotal in the pharmacophore of numerous drugs, with their bioisosteres often used to improve pharmacological profiles. The exploration of novel carboxylic acid substitutes demonstrates the ongoing innovation required to address the challenges in drug design, potentially relevant to derivatives of "3-Cyclohexylsulfanylmethyl-benzofuran-2-carboxylic acid" (Horgan & O’ Sullivan, 2021).
properties
IUPAC Name |
3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c17-16(18)15-13(10-20-11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFJKXBRHJGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2=C(OC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207537 | |
| Record name | 3-[(Cyclohexylthio)methyl]-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
568559-40-0 | |
| Record name | 3-[(Cyclohexylthio)methyl]-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568559-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclohexylthio)methyl]-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



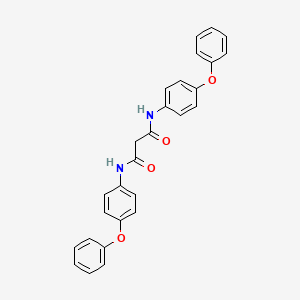

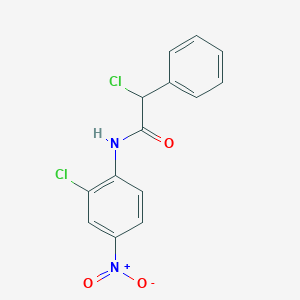
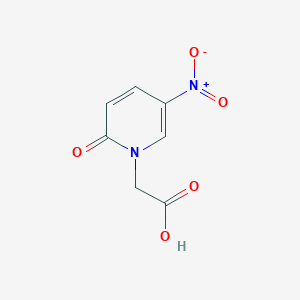
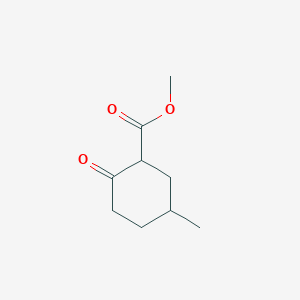
![[1-[2-(Diethylazaniumyl)ethyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-fluorophenyl)methanolate](/img/structure/B3384653.png)
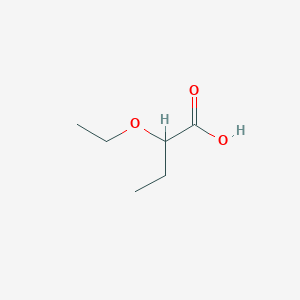

![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3384670.png)

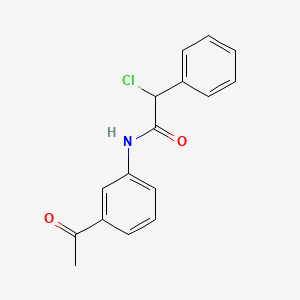
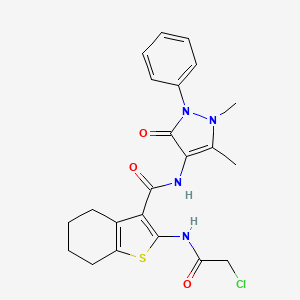
![2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3384691.png)
